molecular formula C16H14O B12902085 2,5-Dimethyl-3-phenylbenzofuran CAS No. 69740-66-5

2,5-Dimethyl-3-phenylbenzofuran

Cat. No.: B12902085
CAS No.: 69740-66-5
M. Wt: 222.28 g/mol
InChI Key: QVUTUWQJUFAOJB-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-phenylbenzofuran is a benzofuran derivative, a class of compounds known for their diverse biological activities and potential applications in various fields. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. These compounds are found in nature and have been synthesized for their pharmacological properties, including anti-tumor, antibacterial, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-3-phenylbenzofuran typically involves the cyclization of appropriate precursors. One common method is the intramolecular Friedel-Crafts reaction, where a phenyl group is introduced to the furan ring. This reaction can be catalyzed by acids such as phosphoric acid, which exhibits good functional group tolerance .

Industrial Production Methods: Industrial production of benzofuran derivatives often involves multi-step synthesis, starting from commercially available phenols and arylglyoxals. These compounds undergo cyclization and subsequent functionalization to yield the desired benzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-3-phenylbenzofuran can undergo various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, molecular oxygen.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activities, including anti-tumor and antibacterial properties.

    Medicine: Potential therapeutic agent for diseases such as cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3-phenylbenzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

69740-66-5

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

2,5-dimethyl-3-phenyl-1-benzofuran

InChI

InChI=1S/C16H14O/c1-11-8-9-15-14(10-11)16(12(2)17-15)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

QVUTUWQJUFAOJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C3=CC=CC=C3)C

Origin of Product

United States

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